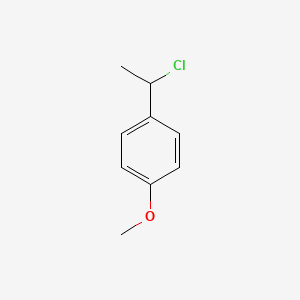

1-(1-chloroethyl)-4-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-chloroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is known for its applications in various chemical processes and is characterized by its chlorine and methoxy functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves the chlorination of 1-(4-methoxyphenyl)ethanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate chloroethyl ether, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-chloroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 1-(1-ethyl)-4-methoxybenzene.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

Substitution: 1-(1-hydroxyethyl)-4-methoxybenzene, 1-(1-aminoethyl)-4-methoxybenzene.

Oxidation: 1-(4-methoxyphenyl)ethanal, 1-(4-methoxyphenyl)ethanoic acid.

Reduction: 1-(1-ethyl)-4-methoxybenzene.

Applications De Recherche Scientifique

1-(1-chloroethyl)-4-methoxybenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other organic compounds.

Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: As a precursor in the synthesis of pharmaceutical agents.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(1-chloroethyl)-4-methoxybenzene involves electrophilic aromatic substitution reactions. The chlorine atom acts as an electrophile, which can be attacked by nucleophiles. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, making it more reactive .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzene, 1-(1-chloroethyl)-: Similar structure but lacks the methoxy group.

Benzene, 1-(1-chloroethenyl)-: Contains a double bond instead of a single bond in the ethyl group.

Benzene, 1-(1-chloroethyl)-4-hydroxy-: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

1-(1-chloroethyl)-4-methoxybenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical reactivity and properties. The methoxy group enhances the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions compared to its analogs .

Activité Biologique

1-(1-chloroethyl)-4-methoxybenzene, also known as p-chloroethyl anisole , is an organic compound with significant biological activity. Its structure consists of a methoxy group and a chloroethyl substituent on a benzene ring, which contributes to its chemical reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

- Chemical Formula : C9H11ClO

- Molecular Weight : 172.64 g/mol

- CAS Number : 1538-89-2

The biological activity of this compound primarily involves its interaction with cellular components, including enzymes and nucleic acids. The chloroethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that may bind to DNA or proteins, potentially causing mutagenic effects.

1. Mutagenicity

Research indicates that this compound exhibits mutagenic properties. Studies have shown that it can induce mutations in bacterial and mammalian cell lines, suggesting a risk for genetic damage. For instance, in Ames tests, this compound has been demonstrated to increase the frequency of mutations in Salmonella strains exposed to various concentrations.

2. Cytotoxicity

The compound has been evaluated for its cytotoxic effects across different cell types. In vitro studies reveal that at higher concentrations, it can lead to cell death through apoptosis and necrosis. The cytotoxicity is dose-dependent, with significant effects observed at concentrations above 50 µM.

3. Oxidative Stress

This compound has been linked to the induction of oxidative stress in cells. This is characterized by increased levels of reactive oxygen species (ROS), which can lead to cellular damage and inflammation. The oxidative stress response may activate various signaling pathways associated with cell survival and apoptosis.

Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of this compound utilized the Ames test, revealing that the compound significantly increased mutation rates in Salmonella typhimurium strains TA98 and TA100 when exposed to metabolic activation systems. The results indicated a strong correlation between concentration and mutation frequency.

Study 2: Cytotoxic Effects on Human Cell Lines

In another investigation involving human liver cancer cell lines (HepG2), treatment with varying concentrations of the compound resulted in a marked decrease in cell viability after 24 hours. The IC50 value was determined to be approximately 45 µM, indicating substantial cytotoxicity at relatively low doses.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Mutagenicity | Increased mutation rates | |

| Cytotoxicity | IC50 = 45 µM in HepG2 cells | |

| Oxidative Stress | Elevated ROS levels |

Propriétés

IUPAC Name |

1-(1-chloroethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHVYBULNCPQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456520 |

Source

|

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-89-2 |

Source

|

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.